
5-Chloro-2-(cyclohexylmethoxy)aniline
Overview
Description
5-Chloro-2-(cyclohexylmethoxy)aniline: is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a chloro-substituted aniline ring with a cyclohexylmethoxy group attached to it, making it a unique structure for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18ClNO
- Molecular Weight : 239.74 g/mol
- Structural Characteristics : The compound features a chloro group at the 5-position and a cyclohexylmethoxy group at the 2-position of the aniline ring, contributing to its unique reactivity and interaction profiles.
Organic Synthesis
5-Chloro-2-(cyclohexylmethoxy)aniline serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:
- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.
- Coupling Reactions : It can be utilized in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Biological Applications
This compound has been explored for its biological applications, particularly in the field of medicinal chemistry:
- CDK Inhibition : Research indicates that derivatives of chloroaniline compounds, similar to this compound, can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Such inhibitors are being investigated for their potential in cancer therapy due to their ability to selectively inhibit CDK2 over CDK1, thereby reducing toxicity to normal cells .
Pharmaceutical Development
The compound is being studied for its pharmacological properties, particularly in the development of new therapeutic agents:
- Tranquilizing Activity : Similar aniline derivatives have shown major tranquillizing activity, suggesting that this compound could be explored for similar effects .
Table 1: Comparison of Biological Activities
Compound | CDK Inhibition (IC50) | Tranquilizing Activity | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Metoclopramide | 0.1 µM | Yes | |
NU6102 (related compound) | 0.044 µM | TBD |
Case Study 1: CDK Inhibitors
A study on purine-based inhibitors demonstrated that structural modifications can lead to selective inhibition of CDK2 over CDK1. The introduction of cyclohexylmethoxy groups has been shown to enhance binding affinity and selectivity . This indicates that similar modifications on aniline derivatives like this compound could yield potent CDK inhibitors.
Case Study 2: Tranquilizing Effects
Research into aniline derivatives has shown significant tranquillizing effects, with compounds exhibiting high efficacy in clinical settings. The structural similarities suggest that this compound may also exhibit such properties, warranting further investigation into its pharmacological profile .
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-(cyclohexylmethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various proteins and enzymes, potentially modulating their activity and function.
Comparison with Similar Compounds
5-Chloro-2-methoxyaniline: This compound has a similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Amino-4-chloroanisole: Another similar compound with a chloro-substituted aniline ring and a methoxy group.
Uniqueness: 5-Chloro-2-(cyclohexylmethoxy)aniline is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs
Biological Activity
5-Chloro-2-(cyclohexylmethoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H18ClNO
- Molecular Weight : 239.74 g/mol
- CAS Number : 946714-94-9
The compound features a chloro group and a cyclohexylmethoxy substituent on the aniline structure, which may influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyclohexyl group enhances lipophilicity, allowing better membrane penetration, while the methoxy group may facilitate hydrogen bonding with target proteins .
Inhibitory Effects
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, including Nek2 and CDK2. For instance, studies have shown that modifications in the aniline structure can lead to varying degrees of inhibition against these kinases:
Compound | Target Kinase | IC50 (μM) |
---|---|---|
This compound | Nek2 | Not specified |
Related Compound | CDK2 | 0.005 |
Related Compound | Nek2 | 12 |
This table illustrates the potential for structural analogs to exhibit potent inhibitory effects, suggesting that this compound may also possess similar capabilities .
Case Studies
- Inhibition of Cancer Cell Lines :
-
Structure-Activity Relationship (SAR) :
- A series of analogs were synthesized to explore the SAR of cyclohexylmethoxy compounds. The results revealed that modifications at specific positions significantly affected inhibitory potency against kinases like Nek2, suggesting that subtle changes in structure can lead to enhanced biological activity .
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of aniline compounds, including those with cyclohexylmethoxy groups. These studies emphasize:
- Selectivity : Certain derivatives showed over ten-fold selectivity for specific kinases, indicating the potential for targeted therapeutic applications.
- Covalent Binding : Some compounds were found to irreversibly bind to cysteine residues in target proteins, providing insights into their mechanism of action and potential for long-lasting effects in therapeutic settings .
Properties
IUPAC Name |
5-chloro-2-(cyclohexylmethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOQTMUJEICIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.